Stat6-IN-4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H27F3N6O4 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxy-2-pyridinyl)-5-(trifluoromethyl)indole-7-carboxamide |
InChI |
InChI=1S/C29H27F3N6O4/c1-17-35-36(2)28(40)38(17)21-10-8-18(9-11-21)23-15-19-14-20(29(30,31)32)16-22(26(19)37(23)12-13-41-3)27(39)34-24-6-5-7-25(33-24)42-4/h5-11,14-16H,12-13H2,1-4H3,(H,33,34,39) |
InChI 键 |
TVHJSRZCIRYGQC-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Function of Stat6-IN-4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stat6-IN-4 is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein. With a reported half-maximal inhibitory concentration (IC50) of 0.34 μM, this compound serves as a critical tool for investigating the roles of the STAT6 signaling pathway in various physiological and pathological processes.[1][2] This pathway, primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), is a central regulator of Type 2 immune responses. Consequently, it is implicated in the pathogenesis of allergic and inflammatory diseases such as asthma, atopic dermatitis, and allergic rhinitis, as well as in certain cancers.[3] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, relevant experimental protocols, and available quantitative data.
Introduction to STAT6 Signaling
The STAT6 protein is a member of the Signal Transducer and Activator of Transcription family of transcription factors.[4] In its latent state, STAT6 resides in the cytoplasm. The canonical activation of the STAT6 pathway is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This ligand-receptor interaction leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Upon recruitment to the receptor complex, STAT6 is itself phosphorylated by the JAKs. This phosphorylation event triggers the dimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, the STAT6 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of STAT6 activation include the differentiation of naive T helper (Th) cells into the Th2 lineage, B cell class switching to IgE, and the promotion of M2 macrophage polarization. These events are central to the orchestration of allergic inflammation and immune responses to parasites. Dysregulation of the STAT6 pathway has been linked to various pathologies, making it a compelling target for therapeutic intervention.
Mechanism of Action of this compound
This compound functions as an inhibitor of the STAT6 signaling pathway. While the precise molecular interaction has not been extensively detailed in publicly available literature, as a STAT6 inhibitor, its mechanism is predicated on disrupting one or more key steps in the activation cascade. Plausible mechanisms include:
-
Inhibition of STAT6 Phosphorylation: this compound may directly or indirectly prevent the phosphorylation of the critical tyrosine residue on STAT6, thereby inhibiting its activation.
-
Disruption of SH2 Domain Interaction: The compound might interfere with the binding of the STAT6 SH2 domain to the phosphorylated receptor, preventing its recruitment and subsequent activation.
-
Inhibition of Dimerization: this compound could potentially block the formation of STAT6 dimers, a prerequisite for nuclear translocation and DNA binding.
-
Interference with DNA Binding: The inhibitor may directly or allosterically hinder the binding of activated STAT6 dimers to their target DNA sequences.
The net effect of this compound is the attenuation of IL-4 and IL-13-induced gene expression, leading to a dampening of the downstream inflammatory and immunological responses mediated by this pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related STAT6 inhibitors. It is important to note that specific data for this compound's biological activity beyond its primary IC50 is limited in the public domain.
| Compound | Parameter | Value | Assay System | Reference |
| This compound | IC50 | 0.34 μM | STAT6 Inhibition | [1][2] |
| This compound | IC50 (Toxicity) | 145.662 µM | THLE-2 Cells (Normal Hepatocytes) | [5] |
| STAT6-IN-2 (R-84) | - | Inhibits eotaxin-3 secretion | - | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's function. These protocols are based on established methods for studying STAT6 inhibition and can be adapted for use with this compound.
STAT6 Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of STAT6 in a cellular context.
Principle: A reporter plasmid containing a luciferase gene under the control of a STAT6-responsive promoter is introduced into a suitable cell line. Activation of the STAT6 pathway by IL-4 or IL-13 leads to the expression of luciferase, which can be measured by a luminometer. The inhibitory effect of this compound is determined by the reduction in luciferase activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, A549) in appropriate growth medium.
-
Co-transfect the cells with a STAT6-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24-48 hours of transfection, replace the medium with fresh serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of recombinant human IL-4 (e.g., 10-100 ng/mL) or IL-13 for 6-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of STAT6 activity by this compound at each concentration relative to the vehicle-treated, cytokine-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated STAT6 (p-STAT6)
This technique is used to directly assess the effect of this compound on the phosphorylation state of STAT6.
Principle: Cell lysates are subjected to SDS-PAGE to separate proteins by size. The separated proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, primary human bronchial epithelial cells) and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with IL-4 or IL-13 for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total STAT6 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT6 signal to the total STAT6 signal for each sample.
-
Assess the dose-dependent inhibition of STAT6 phosphorylation by this compound.
-
Eotaxin-3 Secretion Assay (ELISA)
This assay measures the downstream biological effect of STAT6 inhibition by quantifying the secretion of a key STAT6-regulated chemokine, eotaxin-3 (CCL26).
Principle: Eotaxin-3 is a potent eosinophil chemoattractant whose expression is induced by IL-4 and IL-13 in a STAT6-dependent manner. The amount of eotaxin-3 secreted into the cell culture supernatant can be measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., BEAS-2B, A549) in a 96-well plate and allow them to reach confluence.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with IL-4 or IL-13 for 24-48 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Perform an ELISA for eotaxin-3 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant eotaxin-3.
-
Calculate the concentration of eotaxin-3 in each sample.
-
Determine the inhibitory effect of this compound on eotaxin-3 secretion and calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: The STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of the STAT6 signaling pathway. Its ability to inhibit STAT6 activation provides a powerful tool for researchers in immunology, oncology, and drug discovery. The experimental protocols and data presented in this guide offer a framework for the effective utilization of this compound in a laboratory setting. Further research is warranted to fully characterize the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound, which will be crucial for its potential translation into therapeutic applications for STAT6-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Whole-gene CRISPR/cas9 library screen revealed targeting STAT6 increased the sensitivity of liver cancer to celecoxib via inhibiting arachidonic acid shunting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT6 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Stat6-IN-4: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stat6-IN-4 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the development of T-helper type 2 (Th2) cell-mediated immune responses, which are implicated in allergic and inflammatory diseases. This document provides an in-depth technical overview of this compound, focusing on its target binding, selectivity, and the experimental protocols used for its characterization. Due to the limited availability of public data on the full selectivity profile of this compound, this guide also presents data for the well-characterized STAT6 inhibitor, AS1517499, as a reference for understanding the desired selectivity of such compounds.
Introduction to STAT6 Signaling
The Janus kinase (JAK)-STAT signaling pathway is a critical signaling cascade for a wide array of cytokines and growth factors. The STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. STAT6 is primarily activated by IL-4 and IL-13.[1][2] Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate tyrosine residues on the receptor's cytoplasmic domain. This creates docking sites for the SH2 domain of latent STAT6 monomers in the cytoplasm.[3] Recruited STAT6 is then phosphorylated by JAKs on a conserved tyrosine residue (Tyr641).[1][4] This phosphorylation event triggers the formation of STAT6 homodimers, which then translocate to the nucleus.[2] In the nucleus, these dimers bind to specific DNA sequences, known as gamma-activated sites (GAS), in the promoter regions of target genes, thereby initiating their transcription.[5] Key downstream targets of STAT6 are involved in Th2 cell differentiation, M2 macrophage polarization, and immunoglobulin class switching to IgE.[2][5]
This compound: Mechanism of Action and Target Binding
This compound is a STAT6 inhibitor with a reported IC50 of 0.34 μM.[6][7][8] While the precise mechanism of action has not been extensively published, it is hypothesized to function by inhibiting the phosphorylation of STAT6, a critical step for its activation.[9] By preventing this phosphorylation, this compound would subsequently block the dimerization, nuclear translocation, and DNA binding of STAT6, thereby inhibiting the transcription of its target genes.
Quantitative Data on Inhibitory Activity
The inhibitory potency of a compound is a critical parameter in drug development. For this compound, the following quantitative data is available:
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | STAT6 | Biochemical Assay | 0.34[6][7][8] |
Note: The specific biochemical assay format used to determine the IC50 for this compound is not detailed in the publicly available sources.
Target Selectivity
Selectivity is a crucial aspect of drug development, as off-target effects can lead to undesirable side effects. A comprehensive selectivity profile for this compound against other STAT family members and a broader kinase panel is not currently available in the public domain.
To provide a contextual understanding of the desired selectivity for a STAT6 inhibitor, the data for a well-characterized inhibitor, AS1517499, is presented below. AS1517499 demonstrates potent inhibition of STAT6 with an IC50 of 21 nM in a cell-free assay.[1][10] Importantly, it shows selectivity for STAT6-mediated pathways, as it does not affect the IL-12-induced differentiation of T-helper 1 (Th1) cells, a process independent of STAT6.[1][5]
| Compound | Target | Assay Type | IC50 (nM) |
| AS1517499 | STAT6 | Cell-free Assay | 21[1][10] |
| IL-4-induced Th2 differentiation | Cell-based Assay | 2.3[1] | |
| IL-12-induced Th1 differentiation | Cell-based Assay | No effect[1] |
Signaling Pathways and Experimental Workflows
STAT6 Signaling Pathway
The following diagram illustrates the canonical IL-4/IL-13 signaling pathway leading to STAT6 activation.
Caption: IL-4/IL-13 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a general workflow for the characterization of a small molecule STAT6 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. AS-1517499 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. selleckchem.com [selleckchem.com]
The Biological Impact of Stat6-IN-4: A Technical Guide to its Effects on Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling cascades initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] These pathways are central to the development of T-helper type 2 (Th2) cell-mediated immune responses, which are implicated in a range of physiological and pathological conditions, including allergic inflammation, asthma, and certain cancers.[3][4] The dysregulation of STAT6 signaling has made it a compelling target for therapeutic intervention.[3] Stat6-IN-4 is a novel small molecule inhibitor of STAT6. This technical guide provides an in-depth overview of the biological pathways affected by the inhibition of STAT6, with a focus on the expected effects of this compound, supported by comparative data from other known STAT6 inhibitors and detailed experimental protocols for its characterization.
Quantitative Data on STAT6 Inhibitors
While comprehensive biological data for this compound is not yet widely published, its potency has been characterized by its half-maximal inhibitory concentration (IC50). To provide a broader context for its potential efficacy, the following table compares the IC50 of this compound with other known STAT6 inhibitors.
| Inhibitor | IC50 Value | Assay Type | Reference |
| This compound | 0.34 µM | Not Specified | [5][6][7][8][9][10] |
| AS1517499 | 21 nM | STAT6 Inhibition | [4] |
| AS1517499 | 2.3 nM | IL-4-induced Th2 differentiation | [4] |
| Leflunomide (B1674699) | - | Inhibition of STAT6 phosphorylation | [11][12] |
Core Signaling Pathway Affected by this compound: The IL-4/IL-13-STAT6 Axis
This compound is expected to primarily impact the canonical IL-4 and IL-13 signaling pathways. These cytokines initiate their effects by binding to their respective cell surface receptors, which leads to the activation of Janus kinases (JAKs). The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptors, creating docking sites for the STAT6 protein. Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to regulate the transcription of target genes.[2][3][13] By inhibiting STAT6, this compound is predicted to block these downstream transcriptional events.
Caption: IL-4/IL-13 signaling pathway and the point of inhibition by this compound.
Key Biological Processes Modulated by STAT6 Inhibition
Inhibition of STAT6 by this compound is anticipated to modulate a variety of downstream biological processes, primarily by altering gene expression profiles in response to IL-4 and IL-13.
-
Th2 Cell Differentiation and Function: STAT6 is a master regulator of Th2 cell differentiation.[2][14] By inhibiting STAT6, this compound would likely prevent the differentiation of naive T cells into Th2 cells, thereby reducing the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13.
-
Macrophage Polarization: IL-4 and IL-13 drive the alternative activation of macrophages (M2 polarization), a process that is dependent on STAT6.[15] Inhibition of STAT6 would be expected to suppress the M2 phenotype, which is characterized by the expression of specific markers like Arginase-1 and Mannose Receptor.
-
B-Cell Function and Immunoglobulin Class Switching: STAT6 plays a crucial role in IL-4-mediated B-cell proliferation and immunoglobulin class switching to IgE.[14] Consequently, this compound could potentially inhibit these processes, which are central to allergic responses.
-
Gene Expression: STAT6 regulates the expression of a wide array of genes. Inhibition by this compound would be expected to downregulate the expression of pro-inflammatory chemokines such as CCL17 and CCL22, which are involved in recruiting Th2 cells to sites of inflammation.[16]
Experimental Protocols for Characterizing this compound
The following are detailed methodologies for key experiments that are essential for elucidating the precise mechanism of action and biological effects of this compound.
STAT6 Reporter Gene Assay
This assay is fundamental for quantifying the inhibitory effect of a compound on the STAT6 signaling pathway in a cellular context.
-
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing STAT6 binding elements. Activation of the STAT6 pathway by IL-4 or IL-13 leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
Cell Culture: Seed a STAT6 reporter cell line (e.g., HEK293 or HepG2 stably expressing a STAT6-responsive luciferase construct) in a 96-well plate and culture overnight.[17][18]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add a constant concentration of IL-4 or IL-13 to the wells to stimulate the STAT6 pathway and incubate for 6-24 hours.[17][18]
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.[17]
-
Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells) and calculate the IC50 value of this compound.
-
References
- 1. STAT6: its role in interleukin 4-mediated biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. STAT compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (HY-158398-5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of JAK3 and STAT6 tyrosine phosphorylation by the immunosuppressive drug leflunomide leads to a block in IgG1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of tumour necrosis factor and IL-17 production by leflunomide involves the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FoxO1 is a critical regulator of M2-like macrophages activation in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
STAT6-IN-4: A Technical Guide to its Role and Analysis in IL-4 Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are implicated in allergic inflammation and other immune-related disorders. A key mediator of its downstream effects is the Signal Transducer and Activator of Transcription 6 (STAT6). Upon activation by IL-4, STAT6 regulates the transcription of numerous target genes responsible for processes such as immunoglobulin class switching, cell proliferation, and macrophage polarization.[1][2] Given its critical role, STAT6 has emerged as a significant therapeutic target. STAT6-IN-4 is a small molecule inhibitor of STAT6, designed to disrupt the IL-4 signaling cascade. This document provides a comprehensive technical overview of the IL-4/STAT6 pathway, the inhibitory mechanism of this compound, quantitative data on its activity, and detailed protocols for its experimental validation.
The IL-4/STAT6 Signaling Pathway
The IL-4 signaling cascade is initiated when IL-4 binds to its receptor complex on the cell surface.[3] There are two types of IL-4 receptors: Type I, composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc), and Type II, consisting of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[3][4]
The binding of IL-4 triggers the activation of receptor-associated Janus kinases (JAKs), specifically JAK1 and JAK3 for the Type I receptor, and JAK1 and TYK2 for the Type II receptor.[3] These activated JAKs phosphorylate key tyrosine residues on the cytoplasmic tail of IL-4Rα.[3][5]
These newly created phosphotyrosine sites serve as docking stations for the SH2 (Src Homology 2) domain of latent, cytoplasmic STAT6.[1] Once recruited to the receptor complex, STAT6 is itself phosphorylated by the JAKs at a critical tyrosine residue (Tyr641).[5][6] This phosphorylation event induces a conformational change, leading to the formation of stable STAT6 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[1][5] These activated dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (TTC(N)4GAA) in the promoter regions of target genes, thereby initiating their transcription.[1][7]
This compound: Mechanism of Inhibition
This compound is a small molecule inhibitor developed to target the STAT6 protein directly. While the precise binding site of this compound is not publicly detailed, inhibitors of this class typically function by disrupting critical protein-protein or protein-DNA interactions. A common mechanism for STAT6 inhibitors is to bind to the SH2 domain, thereby preventing the recruitment of STAT6 to the phosphorylated IL-4 receptor or blocking the dimerization of activated STAT6 monomers.[6][8] By preventing these crucial steps, this compound effectively halts the signal transduction cascade, leading to a downstream reduction in the transcription of IL-4-responsive genes.
Quantitative Data
The potency of a signaling inhibitor is a critical parameter for its evaluation. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | STAT6 | Not Specified | 0.34 µM | [9] |
| STAT6-IN-1 | STAT6 SH2 Domain | Not Specified | 0.028 µM | [10] |
Table 1: In Vitro Inhibitory Potency of STAT6 Inhibitors.
Experimental Protocols
Validating the efficacy and mechanism of a STAT6 inhibitor like this compound involves a series of well-established molecular and cellular biology techniques. The following sections detail the methodologies for key experiments.
General Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney cells (HEK293) are commonly used for reporter assays due to their high transfection efficiency.[11] For more physiologically relevant studies, cell lines such as the human bronchial epithelial cell line BEAS-2B or primary human peripheral blood mononuclear cells (PBMCs) are utilized.[12][13]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor and Cytokine Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of recombinant human IL-4 (e.g., 10 ng/mL) for the desired time period (e.g., 15-30 minutes for phosphorylation studies, 6-24 hours for gene expression or secretion studies).[13]
-
Western Blot for STAT6 Phosphorylation
This protocol is used to directly measure the inhibition of IL-4-induced STAT6 phosphorylation.
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6.
STAT6 Reporter Gene Assay
This assay measures the transcriptional activity of STAT6.
-
Cell Transfection: Co-transfect HEK293 cells using a suitable transfection reagent with two plasmids:
-
An expression vector for human STAT6 (to ensure a robust signal).
-
A reporter plasmid containing a STAT6-responsive promoter (e.g., multimerized elements from the IgE germline promoter) driving the expression of a reporter gene, such as firefly luciferase.[11][13]
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: 24 hours post-transfection, treat the cells with this compound and/or IL-4 as described in section 5.1. The stimulation period is typically 6-18 hours.[13][16]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by IL-4 relative to the unstimulated control and determine the percent inhibition by this compound.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the ability of STAT6 to bind to its target DNA sequence.
-
Nuclear Extract Preparation:
-
Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing a consensus STAT6 binding site. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dye).[17][19]
-
Binding Reaction:
-
Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.[20]
-
The reaction is typically carried out for 20-30 minutes at room temperature.
-
-
Native Gel Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.[20]
-
-
Detection:
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image it directly (for fluorescent probes).
-
A "shifted" band, representing the STAT6-DNA complex, will migrate more slowly than the free, unbound probe. The intensity of this shifted band will be reduced in samples treated with an effective inhibitor.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of this compound on IL-4-induced cellular responses.
Conclusion
The IL-4/STAT6 signaling axis is a cornerstone of Th2-driven immunity and a validated target for inflammatory and allergic diseases. This compound represents a targeted approach to modulate this pathway by directly inhibiting the STAT6 transcription factor. Its efficacy can be rigorously assessed through a combination of biochemical and cell-based assays that measure key events in the signaling cascade, from receptor-proximal phosphorylation to downstream gene transcription. The protocols and data presented in this guide offer a framework for researchers and drug developers to investigate the role and therapeutic potential of this compound and other modulators of this critical pathway.
References
- 1. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT6 - Wikipedia [en.wikipedia.org]
- 6. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. Interleukin-4-induced STAT6 recognizes and activates a target site in the promoter of the interleukin-4 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Requirements for interleukin-4-induced gene expression and functional characterization of Stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. recludixpharma.com [recludixpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. researchgate.net [researchgate.net]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Detection of Activated STAT Species Using Electrophoretic Mobility Shift Assay (EMSA) and Potential Pitfalls Arising from the Use of Detergents | Springer Nature Experiments [experiments.springernature.com]
- 19. licorbio.com [licorbio.com]
- 20. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Stat6-IN-4: A Technical Guide to a Chemical Probe for STAT6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines pivotal to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in a variety of allergic and inflammatory diseases, including asthma, atopic dermatitis, and certain types of cancer. The development of selective chemical probes for STAT6 is crucial for elucidating its precise roles in pathophysiology and for the validation of STAT6 as a therapeutic target.
Mechanism of Action
Stat6-IN-4 functions as an inhibitor of the STAT6 signaling pathway. Upon activation by IL-4 or IL-13, the intracellular domains of their receptors are phosphorylated, creating docking sites for the SH2 domain of STAT6. Once recruited to the receptor, STAT6 is itself phosphorylated by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.
This compound is designed to competitively bind to the SH2 domain of STAT6, thereby preventing its recruitment to the phosphorylated receptor complex. This blockade of the initial step in STAT6 activation effectively inhibits its downstream signaling functions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description |
| IC50 | 0.34 µM | The half-maximal inhibitory concentration of this compound against STAT6. |
Note: Further quantitative data on selectivity and in vivo efficacy are not available in the public domain.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to characterizing STAT6 inhibitors, the following diagrams are provided in the DOT language for Graphviz.
References
In-Depth Technical Guide: Early-Stage Research on Stat6-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and core methodologies involving Stat6-IN-4, a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STAT6 signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor of STAT6 with a reported IC50 of 0.34 μM.[1] It is identified as "Example 78" in patent WO2024071439A1.[2] STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T helper 2 (Th2) cell-mediated immune responses. These responses are implicated in the pathophysiology of various allergic and inflammatory diseases. By inhibiting STAT6, this compound presents a promising therapeutic strategy for conditions such as atopic dermatitis, asthma, and other allergic diseases.
Core Quantitative Data
The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50). This value is crucial for assessing the potency of the inhibitor.
| Parameter | Value | Assay Type | Source |
| IC50 | 0.34 µM | STAT6 Inhibition Assay | Patent WO2024071439A1[1][2] |
Signaling Pathway
The canonical IL-4/IL-13 signaling pathway that is inhibited by this compound involves the activation of Janus kinases (JAKs) and the subsequent phosphorylation and activation of STAT6.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined in patent WO2024071439A1. Below are generalized methodologies based on standard assays for STAT6 inhibitors.
STAT6 Inhibition Assay (Biochemical)
This type of assay is fundamental for determining the direct inhibitory activity of a compound on STAT6.
Objective: To measure the IC50 value of this compound against STAT6.
Materials:
-
Recombinant human STAT6 protein
-
Phosphorylated peptide substrate corresponding to the STAT6 binding site on the IL-4 receptor
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Kinase (e.g., JAK1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
This compound (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the STAT6 protein, peptide substrate, and the test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP and the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for STAT6 Phosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of STAT6 in a cellular context.
Objective: To determine the effect of this compound on IL-4-induced STAT6 phosphorylation in cells.
Materials:
-
Human cell line expressing STAT6 (e.g., A549, BEAS-2B)
-
Cell culture medium and supplements
-
Recombinant human IL-4
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-pSTAT6, anti-total STAT6)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IL-4 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT6 (pSTAT6) and total STAT6.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of pSTAT6 to total STAT6.
TARC/CCL17 Secretion Assay (Cellular Functional Assay)
This assay measures the functional consequence of STAT6 inhibition by quantifying the secretion of a key downstream chemokine.
Objective: To evaluate the inhibitory effect of this compound on the production of TARC (CCL17), a STAT6-dependent chemokine.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., HaCaT)
-
Recombinant human IL-4 or IL-13
-
This compound
-
Human TARC/CCL17 ELISA kit
Procedure:
-
Isolate and culture PBMCs or seed the cell line in multi-well plates.
-
Pre-incubate the cells with a range of concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IL-4 or IL-13 (e.g., 20 ng/mL) to induce TARC secretion.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TARC/CCL17 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of this compound for the inhibition of TARC secretion.
Experimental Workflows
The following diagrams illustrate typical experimental workflows in the early-stage research of a STAT6 inhibitor like this compound.
Conclusion
This compound is a promising early-stage inhibitor of the STAT6 signaling pathway. The provided quantitative data, signaling pathway information, and detailed experimental protocols offer a foundational understanding for researchers and drug development professionals. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties will be critical in determining its therapeutic potential. This guide serves as a starting point for the continued exploration of this compound and other molecules targeting the STAT6 pathway for the treatment of allergic and inflammatory diseases.
References
Methodological & Application
Stat6-IN-4 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular transcription factor that plays a pivotal role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines are central to the development of Type 2 inflammatory responses, which are hallmarks of allergic diseases such as asthma and atopic dermatitis.[1] Upon binding of IL-4 or IL-13 to their receptors, STAT6 is activated through phosphorylation, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[1] The dysregulation of the STAT6 pathway is implicated in various inflammatory and allergic conditions, making it a compelling target for therapeutic intervention.
Stat6-IN-4 is a small molecule inhibitor of STAT6 with an IC50 of 0.34 μM. By blocking STAT6 activity, this compound has the potential to ameliorate the pathological processes driven by aberrant IL-4 and IL-13 signaling. This guide provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research and drug development efforts. While specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively published, this document leverages available information on its formulation and data from structurally or functionally related STAT6 inhibitors, such as AS1517499, to provide a comprehensive starting point for researchers.
Mechanism of Action: The IL-4/IL-13/STAT6 Signaling Pathway
The canonical IL-4/IL-13 signaling cascade that leads to STAT6 activation is a well-elucidated pathway. Understanding this pathway is crucial for designing experiments and interpreting results when using a STAT6 inhibitor.
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.
Data Presentation: Summary of Preclinical Data for STAT6 Inhibitors
The following tables summarize quantitative data from preclinical studies on the STAT6 inhibitor AS1517499, which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of AS1517499 in a Murine Model of Allergic Asthma
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Male BALB/c mice (OVA-sensitized) | AS1517499 | 10 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of bronchial smooth muscle hyperresponsiveness. Complete inhibition of RhoA protein up-regulation in bronchial tissues. | [3] |
| Male BALB/c mice (OVA-sensitized) | AS1517499 | 10 mg/kg | Intraperitoneal (i.p.) | Reduction in IL-13 production in the airways. | [4] |
Table 2: In Vivo Efficacy of AS1517499 in a Murine Model of Acute Peritonitis
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Male C57BL/6 mice (Zymosan-induced) | AS1517499 | 10 mg/kg | Intraperitoneal (i.p.) | Delayed resolution of acute inflammation, enhanced pro-inflammatory cytokine secretion. | [5] |
Table 3: In Vivo Efficacy of AS1517499 in a Murine Model of Inflammatory Bowel Disease (IBD)
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Mice with DSS-induced colitis | AS1517499 | Not specified | In vivo administration | Enhanced Treg expansion, activation, and suppressive function. | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in vivo. The following protocol is based on the formulation provided for this compound by MedchemExpress.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
Protocol for Injectable Formulation (Intraperitoneal, Subcutaneous, or Intravenous):
-
Prepare a Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Warming and sonication may be required to fully dissolve the compound. Always use freshly opened, anhydrous DMSO as it is hygroscopic.
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Prepare the Final Dosing Solution:
-
For a final solution containing 10% DMSO, add 1 part of the this compound DMSO stock solution to 9 parts of the prepared vehicle.
-
Example for a 1 mL working solution:
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution to ensure homogeneity.
-
-
-
Administration:
-
It is recommended to prepare the working solution fresh on the day of use.
-
Administer the solution to the animals via the desired injection route (e.g., intraperitoneal). The dosing volume should be calculated based on the animal's weight (typically 5-10 mL/kg for mice).
-
Caption: Workflow for the preparation and administration of this compound for in vivo studies.
Murine Model of Allergic Asthma
This protocol is adapted from studies using the STAT6 inhibitor AS1517499 in an ovalbumin (OVA)-induced allergic asthma model.[3][7]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound dosing solution (prepared as in 4.1)
-
Vehicle control solution
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
-
-
Treatment:
-
Administer this compound (e.g., a starting dose of 10 mg/kg, i.p.) or vehicle control one hour before each OVA challenge.
-
-
Outcome Measures (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance in response to increasing concentrations of methacholine (B1211447) using a plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to assess inflammatory cell infiltration (e.g., eosinophils).
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Caption: Experimental workflow for the murine allergic asthma model.
Concluding Remarks
This compound represents a promising tool for investigating the role of the STAT6 signaling pathway in various disease models. The protocols and data presented in this guide, largely based on the well-characterized STAT6 inhibitor AS1517499, offer a solid foundation for initiating in vivo studies with this compound. Researchers should note that dose-response studies and optimization of administration protocols are essential to determine the optimal experimental conditions for this compound in their specific models. Careful monitoring for any potential toxicity or adverse effects is also a critical component of any in vivo study. The continued investigation of selective STAT6 inhibitors like this compound holds significant potential for the development of novel therapies for allergic and inflammatory diseases.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 3. atsjournals.org [atsjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice [mdpi.com]
- 6. STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Stat6-IN-4 in a Murine Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. The underlying immunological mechanism often involves a T-helper 2 (Th2) cell-mediated response, driven by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Both IL-4 and IL-13 signal through the Signal Transducer and Activator of Transcription 6 (STAT6) pathway.[1][2] Activation of STAT6 is a critical step in the differentiation of naive T cells into Th2 effector cells and in promoting the pathological features of asthma.[3][4] Consequently, inhibition of the STAT6 signaling cascade presents a promising therapeutic strategy for the treatment of allergic asthma.
Stat6-IN-4 is a potent and selective small molecule inhibitor of STAT6. These application notes provide detailed protocols for the use of this compound in a preclinical ovalbumin (OVA)-induced mouse model of allergic asthma. The included methodologies and expected outcomes are intended to guide researchers in evaluating the therapeutic potential of STAT6 inhibitors. While specific in vivo data for this compound is not yet widely published, the presented quantitative data is representative of the expected efficacy based on studies with other selective STAT6 inhibitors, such as AS1517499.[5][6][7]
Mechanism of Action: The STAT6 Signaling Pathway
The binding of IL-4 and IL-13 to their respective receptors on the surface of immune and structural cells initiates a signaling cascade that leads to the phosphorylation of STAT6 by Janus kinases (JAKs).[2][8] Phosphorylated STAT6 then forms dimers, translocates to the nucleus, and binds to the promoter regions of target genes, thereby activating their transcription.[4] This process is central to the expression of genes that mediate the key features of allergic asthma.[9] this compound is designed to interfere with this pathway, likely by preventing the phosphorylation or dimerization of STAT6, thus blocking the downstream gene expression responsible for the inflammatory cascade in asthma.
Experimental Protocols
The ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is a widely used and well-characterized model that recapitulates key features of human allergic asthma.[10][11]
I. Ovalbumin (OVA)-Induced Allergic Asthma Model
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Nebulizer and exposure chamber
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL.
-
Control mice receive i.p. injections of PBS with alum.
-
-
Drug Administration (Prophylactic Regimen):
-
Beginning on Day 21 and continuing daily until the end of the challenge period, administer this compound or vehicle to the respective treatment groups.
-
A suggested starting dose, based on other STAT6 inhibitors, is 10 mg/kg administered intraperitoneally.[6][7] Dose-response studies are recommended for optimization.
-
-
Airway Challenge:
-
From Day 21 to Day 23, expose mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day.
-
Control mice are challenged with PBS aerosol.
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses.
-
II. Measurement of Airway Hyperresponsiveness (AHR)
AHR to a bronchoconstrictor such as methacholine (B1211447) is a hallmark of asthma.
Procedure:
-
Anesthetize the mouse and perform a tracheostomy.
-
Mechanically ventilate the mouse.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
Measure changes in lung resistance (Rrs) and dynamic compliance (Cdyn) using a specialized ventilator system.
III. Bronchoalveolar Lavage Fluid (BALF) Analysis
Analysis of BALF provides a quantitative measure of airway inflammation.
Procedure:
-
Euthanize the mouse and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Collect the BALF and centrifuge to separate the cells from the supernatant.
-
Resuspend the cell pellet for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
IV. Lung Histology
Histological analysis of lung tissue allows for the assessment of airway inflammation and mucus production.
Procedure:
-
After BALF collection, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin (B1166041) and prepare sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from studies using a selective STAT6 inhibitor in an OVA-induced mouse model of asthma. These data are representative and may vary depending on the specific experimental conditions and the potency of this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine
| Treatment Group | Peak Lung Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine |
| Naive (PBS/PBS) | 1.5 ± 0.2 |
| Asthma (OVA/OVA + Vehicle) | 4.8 ± 0.6 |
| This compound (10 mg/kg) | 2.2 ± 0.4* |
*p < 0.05 compared to the Asthma group.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) | Neutrophils (x10⁴) |
| Naive (PBS/PBS) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 | 8.5 ± 1.2 | 0.2 ± 0.1 |
| Asthma (OVA/OVA + Vehicle) | 8.5 ± 1.2 | 45.2 ± 5.8 | 12.6 ± 2.1 | 15.1 ± 2.5 | 3.5 ± 0.8 |
| This compound (10 mg/kg) | 3.1 ± 0.7 | 8.9 ± 1.5 | 4.2 ± 0.9* | 12.3 ± 1.9 | 1.8 ± 0.5 |
*p < 0.05 compared to the Asthma group.
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF Supernatant (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Naive (PBS/PBS) | < 10 | < 15 | < 20 |
| Asthma (OVA/OVA + Vehicle) | 85 ± 12 | 150 ± 25 | 220 ± 35 |
| This compound (10 mg/kg) | 25 ± 8 | 45 ± 10 | 60 ± 15* |
*p < 0.05 compared to the Asthma group.
Conclusion
This compound, as a selective inhibitor of the STAT6 signaling pathway, holds significant potential for the treatment of allergic asthma. In preclinical mouse models, administration of a STAT6 inhibitor is expected to effectively reduce the cardinal features of asthma, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.[6][7] The protocols and representative data provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to design and interpret studies aimed at validating the therapeutic efficacy of this compound and other STAT6 inhibitors. Further studies are warranted to optimize dosing and administration routes and to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | STAT6 Blockade Abrogates Aspergillus-Induced Eosinophilic Chronic Rhinosinusitis and Asthma, A Model of Unified Airway Disease [frontiersin.org]
- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STAT6 Expression in Multiple Cell Types Mediates the Cooperative Development of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocytogen.com [biocytogen.com]
STAT6-IN-4 Application in Macrophage Polarization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The M2 phenotype, often associated with tissue repair and immune regulation, is predominantly induced by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). A critical mediator in this signaling cascade is the Signal Transducer and Activator of Transcription 6 (STAT6). Upon activation by IL-4 or IL-13, STAT6 translocates to the nucleus and drives the transcription of M2-specific genes.
Given its central role, STAT6 has emerged as a promising therapeutic target for diseases where M2 macrophage polarization is dysregulated. STAT6-IN-4 is a potent inhibitor of STAT6 with a reported half-maximal inhibitory concentration (IC50) of 0.34 μM. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of macrophage polarization, particularly for inhibiting the M2 phenotype.
Principle of Action
IL-4 and IL-13 signaling initiates the M2 polarization cascade by binding to their respective receptors on the macrophage surface. This binding activates Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, including key M2 markers such as Arginase-1 (Arg1), CD206 (Mannose Receptor), and YM1. This compound, as a STAT6 inhibitor, is expected to block this phosphorylation or the subsequent downstream events, thereby preventing the expression of M2-associated genes and the acquisition of the M2 phenotype.
Data Presentation
The following tables summarize expected quantitative data from in vitro experiments designed to assess the efficacy of this compound in inhibiting M2 macrophage polarization. The values presented are hypothetical and intended for illustrative purposes. Researchers should generate their own data based on the specific cell types and experimental conditions used.
Table 1: Effect of this compound on M2 Marker Gene Expression (qPCR)
| Treatment Group | Relative Arg1 mRNA Expression (Fold Change) | Relative CD206 mRNA Expression (Fold Change) | Relative YM1 mRNA Expression (Fold Change) |
| Untreated (M0) | 1.0 | 1.0 | 1.0 |
| IL-4 (20 ng/mL) | 150.0 | 100.0 | 200.0 |
| IL-4 + this compound (0.1 µM) | 80.0 | 60.0 | 110.0 |
| IL-4 + this compound (0.5 µM) | 25.0 | 15.0 | 30.0 |
| IL-4 + this compound (1.0 µM) | 5.0 | 3.0 | 8.0 |
| This compound (1.0 µM) only | 1.2 | 1.1 | 1.3 |
Table 2: Effect of this compound on M2 Surface Marker Expression (Flow Cytometry)
| Treatment Group | Percentage of CD206+ Cells (%) |
| Untreated (M0) | 5 |
| IL-4 (20 ng/mL) | 85 |
| IL-4 + this compound (0.1 µM) | 50 |
| IL-4 + this compound (0.5 µM) | 20 |
| IL-4 + this compound (1.0 µM) | 8 |
| This compound (1.0 µM) only | 6 |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization and Treatment with this compound
Objective: To differentiate macrophages from a source (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7) and assess the inhibitory effect of this compound on IL-4-induced M2 polarization.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or RAW 264.7 macrophage cell line
-
Complete RPMI-1640 or DMEM medium (supplemented with 10% FBS, 1% penicillin/streptomycin)
-
Recombinant mouse or human M-CSF (for BMDM differentiation)
-
Recombinant mouse or human IL-4
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
For BMDMs: Differentiate bone marrow cells with M-CSF (50 ng/mL) for 7 days. On day 7, seed the differentiated macrophages in 6-well plates at a density of 1 x 10^6 cells/well.
-
For RAW 264.7: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
M2 Polarization:
-
To the wells pre-treated with this compound or vehicle, add IL-4 to a final concentration of 20 ng/mL.
-
Include control wells: untreated (M0), IL-4 only, and this compound only.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Harvesting:
-
After incubation, harvest the cells for downstream analysis (qPCR, Western Blot, or Flow Cytometry). For RNA or protein extraction, wash the cells with cold PBS and lyse them directly in the well. For flow cytometry, detach the cells using a non-enzymatic cell scraper.
-
Protocol 2: Analysis of M2 Marker Gene Expression by qPCR
Objective: To quantify the mRNA levels of M2-specific genes (e.g., Arg1, Cd206, Ym1) following treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Arg1, Cd206, Ym1) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested macrophages using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Run the reaction on a qPCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the expression levels across different treatment groups.
-
Protocol 3: Analysis of M2 Surface Marker Expression by Flow Cytometry
Objective: To quantify the percentage of cells expressing the M2 surface marker CD206 following treatment with this compound.
Materials:
-
Harvested macrophages
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated anti-CD206 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend the harvested cells in FACS buffer.
-
Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the anti-CD206 antibody or its corresponding isotype control and incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the percentage of CD206-positive cells in each treatment group, using the isotype control to set the gate.
-
Mandatory Visualization
Caption: IL-4/IL-13 signaling pathway leading to M2 macrophage polarization and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on M2 macrophage polarization.
Stat6-IN-4: A Potent Inhibitor for Research in Inflammation and Allergic Diseases
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Stat6-IN-4 is a potent and specific small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). It plays a crucial role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are key cytokines involved in T-helper 2 (Th2) cell differentiation and the pathogenesis of allergic and inflammatory diseases. By targeting STAT6, this compound offers a valuable tool for researchers studying the mechanisms of these conditions and for the development of novel therapeutics.
Commercial Sources and Purity
This compound is commercially available from various suppliers, ensuring its accessibility for the research community. The purity of the compound is a critical factor for reliable and reproducible experimental results.
| Supplier | Catalog Number | Purity | CAS Number |
| MedchemExpress | HY-158398 | 99.77% | 3033742-14-9 |
| AbMole BioScience | M59323 | >99.5% | 3033742-14-9 |
Note: It is recommended to obtain a certificate of analysis (CoA) from the supplier for each batch to confirm its purity and identity.
Physicochemical and Biological Properties
| Property | Value | Reference |
| IC50 | 0.34 μM | [1] |
| Molecular Formula | C₂₉H₂₇F₃N₆O₄ | |
| Molecular Weight | 580.56 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. | [1] |
Mechanism of Action: The STAT6 Signaling Pathway
The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface. This binding leads to the activation of Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Upon recruitment, STAT6 is itself phosphorylated by JAKs, leading to its dimerization, translocation into the nucleus, and subsequent binding to specific DNA sequences to regulate the transcription of target genes. This compound exerts its inhibitory effect on this pathway.
Experimental Protocols
While specific published data on the use of this compound is limited, the following are generalized protocols for key experiments to characterize the effects of STAT6 inhibitors. These protocols should be optimized for your specific cell type and experimental conditions.
Protocol 1: Inhibition of STAT6 Phosphorylation (Western Blot)
This protocol describes a typical experiment to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation.
Materials:
-
Cells expressing STAT6 (e.g., A549, BEAS-2B, or primary immune cells)
-
Cell culture medium and supplements
-
Recombinant human or murine IL-4
-
This compound
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-incubate cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-4 (e.g., 10-50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT6 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT6 as a loading control.
-
Protocol 2: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibitory effects are not due to cell death.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for a live/dead cell stain)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 50 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a cell-based assay.
Conclusion
This compound is a valuable research tool for investigating the role of the STAT6 signaling pathway in various physiological and pathological processes. The provided information and protocols offer a starting point for researchers to design and execute experiments to explore the potential of this potent inhibitor in their specific areas of interest. As with any inhibitor, it is essential to perform appropriate control experiments and to characterize its effects in the chosen experimental system thoroughly.
References
Troubleshooting & Optimization
Optimizing Stat6-IN-4 Dosage for Preclinical Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in vivo dosage of Stat6-IN-4, a potent STAT6 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges researchers may encounter during their experimental workflow, from initial dose selection to the assessment of target engagement and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in animal studies?
Currently, there is no publicly available, specific in vivo dosage for this compound. However, data from other small molecule STAT6 inhibitors can provide a valuable starting point for dose-ranging studies. For instance, the STAT6 inhibitor AS1517499 has been shown to be effective in a mouse model of peritonitis at a dose of 10 mg/kg administered intraperitoneally. Another study utilized a STAT6 antisense oligonucleotide at a subcutaneous dose of 50 mg/kg.
It is crucial to perform a dose-escalation study to determine the optimal dose of this compound for your specific animal model and disease indication. This typically involves starting with a low, non-toxic dose and gradually increasing it while monitoring for both efficacy and signs of toxicity.
Q2: How should this compound be formulated for in vivo administration?
The solubility of this compound is a critical factor for its in vivo delivery. A common formulation approach for this hydrophobic compound involves a multi-component vehicle to ensure its dissolution and bioavailability. A recommended formulation protocol is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with a combination of solubilizing agents and saline.[1]
Q3: What are the potential challenges with intraperitoneal (IP) injections and how can they be mitigated?
Intraperitoneal injections are a common route of administration for preclinical studies. However, potential complications include misinjection into the gut or other abdominal organs, which can lead to peritonitis or variable drug absorption.[2][3] To minimize these risks, proper restraint of the animal is essential, and the injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2] Using a new, sterile needle for each animal is also critical to prevent infection.[2]
Q4: How can I confirm that this compound is hitting its target in vivo?
To assess the pharmacodynamic (PD) effects of this compound, it is essential to measure the inhibition of STAT6 phosphorylation (p-STAT6) in target tissues. This can be achieved through techniques such as Western blotting or immunohistochemistry using an antibody specific for the phosphorylated form of STAT6 (Tyr641).[4][5][6] A significant reduction in p-STAT6 levels in treated animals compared to vehicle controls would indicate successful target engagement.
Q5: What are the downstream biomarkers of STAT6 inhibition that can be measured to assess efficacy?
STAT6 is a key transcription factor in the IL-4 and IL-13 signaling pathways, which are central to type 2 inflammatory responses. Therefore, a reduction in the levels of downstream inflammatory mediators can serve as a robust indicator of this compound efficacy.[7] Key biomarkers to measure include:
-
Cytokines: Levels of IL-4, IL-5, and IL-13 in biological fluids such as bronchoalveolar lavage fluid (BALF) or serum can be quantified using ELISA.[8][9][10][11][12]
-
Chemokines: Eotaxin (CCL11), a chemokine involved in eosinophil recruitment, is another important downstream target of STAT6 signaling.
-
Cellular Infiltration: In models of allergic inflammation, a reduction in the number of eosinophils and other inflammatory cells in target tissues is a key efficacy endpoint.
Quantitative Data Summary
The following table summarizes key quantitative data for STAT6 inhibitors from preclinical studies. Note that the data for AS1517499 and the STAT6 ASO are provided as a reference to guide the initial dose selection for this compound.
| Parameter | Compound | Value | Species | Application |
| IC50 (STAT6 Inhibition) | This compound | 0.34 µM | - | In vitro |
| Effective In Vivo Dose | AS1517499 | 10 mg/kg | Mouse | Intraperitoneal |
| Effective In Vivo Dose | STAT6 ASO | 50 mg/kg | Mouse | Subcutaneous |
Experimental Protocols
Formulation of this compound for Intraperitoneal Administration
This protocol provides a method for preparing a this compound solution suitable for IP injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Prepare a stock solution by dissolving the this compound powder in a minimal amount of DMSO. Gentle warming and sonication can aid dissolution.[1]
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure a clear and homogenous final solution.
-
The final solution should be prepared fresh on the day of the experiment.
Western Blot for Phospho-STAT6 (p-STAT6) in Lung Tissue
This protocol describes the detection of p-STAT6 in lung tissue lysates from treated and control animals.
Materials:
-
Lung tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-total STAT6
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Homogenize lung tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT6 antibody to normalize for protein loading.
Visualizations
STAT6 Signaling Pathway
Caption: The IL-4/IL-13 signaling cascade leading to STAT6 activation and gene transcription.
Experimental Workflow for In Vivo Dose Optimization
Caption: A typical experimental workflow for optimizing the in vivo dosage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Stat6 (Tyr641) (D8S9Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-STAT6 (Tyr641) Polyclonal Antibody (PA5-104892) [thermofisher.com]
- 6. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Serum and Bronchoalveolar Lavage Fluid Levels of Cytokines in Patients with Lung Cancer and Chronic Lung Disease: A Prospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Frontiers | Evaluation of Bronchoalveolar Lavage Fluid Cytokines as Biomarkers for Invasive Pulmonary Aspergillosis in At-Risk Patients [frontiersin.org]
- 12. Expression of pro-inflammatory cytokines by flow-sorted alveolar macrophages in severe pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Stat6-IN-4 based assays
Welcome to the technical support center for STAT6-IN-4 based assays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues that may be encountered.
Understanding this compound
This compound is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein. It has an IC50 of 0.34 μM, indicating its potency in inhibiting STAT6 activity[1][2]. STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial drivers of Type 2 inflammatory responses. As such, STAT6 inhibitors are valuable tools for studying and potentially treating allergic and inflammatory diseases[3][4]. The development of selective STAT6 inhibitors is a significant area of research, as they offer the potential for targeted therapy with fewer side effects compared to broader-acting immunosuppressants[5][6].
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While the precise binding site of this compound is not explicitly detailed in the available literature, STAT6 inhibitors typically function by preventing the phosphorylation of STAT6, inhibiting its dimerization, or blocking its binding to DNA[3]. The phosphorylation of STAT6 at tyrosine 641 (Tyr641) is a critical step for its activation and subsequent translocation to the nucleus[7]. By inhibiting this process, this compound effectively blocks the downstream signaling cascade initiated by IL-4 and IL-13.
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO at a concentration of 90 mg/mL[2]. For long-term storage, the solid form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is stable for 6 months at -80°C or 1 month at -20°C[1][2]. To prepare a working solution, it is recommended to first create a stock solution in DMSO and then dilute it in an appropriate buffer or cell culture medium.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. Given its IC50 of 0.34 μM, a good starting point for a dose-response experiment would be to test a range of concentrations from 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the effective concentration for your specific assay.
Troubleshooting Guides
This section addresses common problems encountered in various this compound based assays.
Western Blot for Phosphorylated STAT6 (p-STAT6)
Problem 1: Weak or No p-STAT6 Signal in Stimulated Control Cells
-
Possible Cause: Ineffective cytokine stimulation.
-
Troubleshooting:
-
Ensure the IL-4 or IL-13 cytokine is fresh and has been stored correctly.
-
Optimize the concentration of the cytokine; perform a dose-response to find the optimal stimulating concentration.
-
Check the stimulation time. A time course experiment (e.g., 5, 15, 30, 60 minutes) can determine the peak of STAT6 phosphorylation.
-
-
-
Possible Cause: Issues with sample preparation.
-
Troubleshooting:
-
Always use fresh cell lysates.
-
Include protease and phosphatase inhibitors in your lysis buffer to prevent degradation of p-STAT6.
-
Keep samples on ice at all times during preparation.
-
-
-
Possible Cause: Inefficient protein transfer.
-
Troubleshooting:
-
Ensure good contact between the gel and the membrane, removing any air bubbles.
-
Optimize the transfer time and voltage/current according to the size of STAT6 (approximately 110 kDa).
-
Use a reversible protein stain like Ponceau S to visualize the transfer efficiency on the membrane.
-
-
Problem 2: High Background on the Western Blot
-
Possible Cause: Non-specific antibody binding.
-
Troubleshooting:
-
Optimize the concentration of the primary and secondary antibodies.
-
Increase the duration or number of washes with TBST.
-
Ensure the blocking step is adequate (e.g., 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST).
-
-
-
Possible Cause: Contaminated buffers.
-
Troubleshooting:
-
Prepare fresh buffers, especially the wash buffer (TBST).
-
-
STAT6 Reporter Gene Assay
Problem 1: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding or transfection efficiency.
-
Troubleshooting:
-
Ensure a homogenous cell suspension before seeding.
-
Optimize the transfection protocol for your specific cell line to achieve consistent transfection efficiency.
-
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting:
-
Use calibrated pipettes and be precise with all additions.
-
Prepare a master mix of reagents (e.g., inhibitor dilutions, luciferase substrate) to add to the wells.
-
-
Problem 2: Weak Signal from the Luciferase Reporter
-
Possible Cause: Low transfection efficiency or weak promoter activity.
-
Troubleshooting:
-
Optimize the transfection protocol.
-
Ensure the reporter construct contains a functional STAT6 response element.
-
-
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting:
-
Optimize the concentration of the stimulating cytokine (IL-4 or IL-13).
-
Optimize the incubation time after stimulation.
-
-
Cell Viability/Cytotoxicity Assays
Problem: Unexpected Cell Death at Higher Concentrations of this compound
-
Possible Cause: Off-target effects or inherent cytotoxicity of the compound.
-
Troubleshooting:
-
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Use the lowest effective concentration of this compound that inhibits STAT6 phosphorylation without significantly affecting cell viability.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all conditions, including the vehicle control.
-
-
Experimental Protocols
General Workflow for a STAT6 Inhibition Assay
This workflow provides a general overview of the steps involved in assessing the inhibitory effect of this compound.
Caption: General workflow for assessing this compound activity.
Detailed Protocol: Western Blot for p-STAT6 Inhibition
-
Cell Seeding and Treatment:
-
Seed your cells of interest (e.g., A549, BEAS-2B) in 6-well plates and allow them to reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimized concentration of IL-4 (e.g., 10 ng/mL) or IL-13 for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Quantitative data from this compound assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example of Dose-Response Data for this compound in a p-STAT6 Western Blot Assay
| This compound (µM) | p-STAT6/Total STAT6 Ratio (Normalized to Stimulated Control) |
| 0 (Unstimulated) | 0.05 |
| 0 (Stimulated) | 1.00 |
| 0.1 | 0.85 |
| 0.3 | 0.52 |
| 1 | 0.15 |
| 3 | 0.04 |
| 10 | 0.02 |
Table 2: Example of Dose-Response Data for this compound in a STAT6 Reporter Gene Assay
| This compound (µM) | Luciferase Activity (Fold Induction over Unstimulated) |
| 0 (Unstimulated) | 1.0 |
| 0 (Stimulated) | 25.0 |
| 0.1 | 20.5 |
| 0.3 | 12.8 |
| 1 | 4.2 |
| 3 | 1.5 |
| 10 | 1.1 |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the STAT6 signaling pathway and the logical flow of a troubleshooting process.
Caption: The IL-4/IL-13/STAT6 signaling pathway and points of inhibition.
Caption: Logical workflow for troubleshooting this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. atsjournals.org [atsjournals.org]
- 6. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
Negative and positive controls for Stat6-IN-4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using STAT6-IN-4, a small molecule inhibitor of STAT6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). It exerts its effects by interfering with the STAT6 signaling pathway, which is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Upon activation by these cytokines, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. This compound is designed to prevent one or more of these steps, thereby blocking the downstream effects of IL-4 and IL-13 signaling. The primary mechanism is the inhibition of STAT6 phosphorylation.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. The reported IC50 (half-maximal inhibitory concentration) for this compound is 0.34 µM.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for a dose-response curve would be from 0.01 µM to 10 µM.
Q3: What are appropriate positive and negative controls for my this compound experiment?
Proper controls are crucial for interpreting your results. Here are some recommendations:
| Control Type | Description | Purpose |
| Positive Control (Stimulation) | Cells stimulated with IL-4 or IL-13 without the inhibitor. | To confirm that the STAT6 pathway is active and can be induced in your experimental system. |
| Positive Control (Inhibitor) | A well-characterized, potent STAT6 inhibitor, such as AS1517499 (IC50 = 21 nM).[4][5][6] | To have a benchmark for the expected level of inhibition. |
| Negative Control (Vehicle) | Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound, both with and without IL-4/IL-13 stimulation. | To control for any effects of the solvent on the cells. |
| Negative Control (Cell Line) | STAT6-deficient or knockout cell lines, if available. | To confirm that the observed effects are specifically mediated by STAT6. |
| Negative Control (Inactive Compound) | A structurally similar but inactive analog of this compound, if available. | To control for off-target effects of the chemical scaffold. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT6 (p-STAT6)
This protocol is for assessing the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation.
Materials:
-
Cells of interest
-
This compound
-
Recombinant IL-4
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with an optimal concentration of IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-p-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total STAT6 antibody to confirm equal protein loading.
-
Expected Results: A dose-dependent decrease in the p-STAT6 signal should be observed in cells treated with this compound compared to the IL-4 stimulated vehicle control. Total STAT6 levels should remain unchanged.
Protocol 2: STAT6 Reporter Gene Assay
This protocol is for quantifying the transcriptional activity of STAT6 in response to IL-4 and its inhibition by this compound.
Materials:
-
STAT6 reporter cell line (e.g., HEK293 cells stably expressing a STAT6-responsive luciferase reporter construct).[7][8][9][10]
-
This compound
-
Recombinant IL-4
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed the STAT6 reporter cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-4 (e.g., 20 ng/mL) for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Expected Results: IL-4 stimulation should lead to a significant increase in luciferase activity (e.g., 10 to 50-fold induction).[11] this compound should inhibit this induction in a dose-dependent manner.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p-STAT6 observed | Inactive this compound: Compound has degraded. | Use a fresh stock of this compound. Store the compound as recommended by the supplier. |
| Suboptimal IL-4 stimulation: IL-4 concentration is too low or too high, or stimulation time is not optimal. | Perform a dose-response and time-course experiment for IL-4 stimulation to find the optimal conditions for robust p-STAT6 induction. | |
| Cell line is not responsive: The cell line may not have a functional IL-4/STAT6 signaling pathway. | Confirm the expression of IL-4 receptor and STAT6 in your cell line. Test a positive control cell line known to be responsive to IL-4. | |
| High background in Western blot | Non-specific antibody binding: Primary or secondary antibody concentration is too high. | Titrate your primary and secondary antibodies to determine the optimal concentration. |
| Insufficient blocking: The blocking step was not effective. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk). | |
| Insufficient washing: Unbound antibodies were not adequately removed. | Increase the number and duration of wash steps. | |
| IC50 value is significantly higher than reported | Cell-specific differences: The cell line used may be less sensitive to the inhibitor. | This can be expected. Report the IC50 for your specific cell line and compare it to a positive control inhibitor like AS1517499. |
| High cell density: A high number of cells can reduce the effective concentration of the inhibitor. | Optimize cell seeding density. | |
| Binding to media components: The inhibitor may bind to proteins in the serum of the cell culture media. | Consider reducing the serum concentration during the treatment period, if tolerated by the cells. | |
| Variability between experiments | Inconsistent cell conditions: Differences in cell passage number, confluency, or health. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment. |
| Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents. | Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock solution. Ensure all reagents are prepared consistently. |
Visualizing Experimental Workflows and Pathways
STAT6 Signaling Pathway
Caption: The IL-4/IL-13 signaling pathway leading to STAT6-mediated gene transcription.
Experimental Workflow for Testing this compound
Caption: A general experimental workflow for evaluating the efficacy of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. abeomics.com [abeomics.com]
- 9. chameleonscience.com [chameleonscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Refining experimental design for Stat6-IN-4 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving Stat6-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] Its primary mechanism of action is the inhibition of STAT6, a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[3] By blocking STAT6, this compound can be used to study the role of this pathway in various biological processes, including inflammatory and allergic diseases.[1][2]
Q2: What is the reported IC50 of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.34 μM for STAT6.[1][2] It is important to note that this value may vary depending on the specific assay conditions and cell type used.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in high-purity DMSO. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the potential off-target effects of this compound?
Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against other STAT family members (e.g., STAT1, STAT3, STAT5) or a broader panel of kinases. As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[2] It is crucial for researchers to empirically determine the optimal concentration and to include appropriate controls to assess for potential off-target effects in their specific experimental system.
Q5: How can I determine the optimal working concentration of this compound for my experiments?
The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. A good starting point is to perform a dose-response experiment to determine the IC50 for the desired biological effect (e.g., inhibition of STAT6 phosphorylation) in your specific model. It is recommended to use the lowest concentration that achieves the desired effect to minimize the risk of off-target activities.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Target | STAT6 | [1][2] |
| IC50 | 0.34 μM | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
Western Blot for Phosphorylated STAT6 (pSTAT6)
This protocol describes the detection of IL-4-induced STAT6 phosphorylation and its inhibition by this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
Recombinant IL-4
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum-starve the cells for 4-6 hours if high basal STAT6 activity is observed.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-4 (e.g., 10-50 ng/mL) for a predetermined time (e.g., 15-30 minutes). A time-course experiment is recommended to determine the peak of pSTAT6 induction.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT6 antibody to confirm equal protein loading.
-
STAT6-Dependent Luciferase Reporter Assay
This protocol outlines a method to assess the effect of this compound on STAT6 transcriptional activity.
Materials:
-
Cells of interest (e.g., HEK293T)
-
STAT6-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium
-
Recombinant IL-4
-
This compound
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
Methodology:
-
Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the STAT6-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with IL-4 for 6-24 hours. The optimal stimulation time should be determined empirically.
-
-
Luciferase Assay:
-
Lyse the cells according to the reporter assay system's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Cell Viability Assay (MTT/XTT or equivalent)
This protocol is to evaluate the potential cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or DMSO vehicle. It is advisable to include a positive control for cytotoxicity.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Troubleshooting Guides
Table 2: Troubleshooting Western Blot for pSTAT6
| Issue | Possible Cause | Suggested Solution |
| No or weak pSTAT6 signal | Ineffective IL-4 stimulation | Optimize IL-4 concentration and stimulation time. Ensure IL-4 is not degraded. |
| Insufficient inhibitor pre-incubation | Increase pre-incubation time with this compound. | |
| Low STAT6 expression in cells | Use a cell line known to express STAT6 and respond to IL-4. | |
| Antibody issues | Use a validated anti-pSTAT6 antibody. Optimize antibody dilution. | |
| High background | Non-specific antibody binding | Increase blocking time and/or use a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing | Increase the number and duration of washes. | |
| Inconsistent results | Variation in cell confluency or passage number | Maintain consistent cell culture practices. |
| Inaccurate protein quantification | Ensure accurate and consistent protein loading. |
Table 3: Troubleshooting STAT6 Luciferase Reporter Assay
| Issue | Possible Cause | Suggested Solution |
| Low luciferase signal | Low transfection efficiency | Optimize transfection protocol (reagent-to-DNA ratio, cell density). |
| Weak promoter activity | Use a reporter construct with a strong STAT6-responsive element. | |
| Ineffective IL-4 stimulation | Confirm IL-4 activity and optimize stimulation conditions. | |
| High background | "Leaky" promoter in the reporter construct | Use a reporter with low basal activity. |
| Autoluminescence of compounds | Test compound for intrinsic luminescence in a cell-free assay. | |
| High variability between replicates | Inconsistent transfection | Prepare a master mix for transfection to ensure uniform distribution. |
| Edge effects in the plate | Avoid using the outer wells of the plate. |
Table 4: Troubleshooting Cell Viability Assays
| Issue | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity | High concentration of this compound | Perform a dose-response curve to determine the non-toxic concentration range. |
| DMSO toxicity | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).[5] | |
| Off-target effects of the inhibitor | Consider using a second, structurally different STAT6 inhibitor to confirm that the observed effect is on-target. | |
| No effect on viability | Insufficient inhibitor concentration or incubation time | Increase the concentration and/or duration of treatment. |
| Cell line is not dependent on STAT6 for survival | Use a positive control known to induce cell death in your cell line to validate the assay. | |
| Inconsistent results | Uneven cell seeding | Ensure a single-cell suspension and consistent seeding density. |
| Interference of the compound with the assay reagent | Run a cell-free control to check for direct interaction between the compound and the viability reagent. |
Mandatory Visualizations
Caption: STAT6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating STAT6 Inhibition: A Comparative Guide to Stat6-IN-4
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and IL-13 signaling, playing a pivotal role in T helper 2 (Th2) cell differentiation and the pathogenesis of allergic and inflammatory diseases. As a key therapeutic target, a variety of small molecule inhibitors and degraders targeting STAT6 have been developed. This guide provides an objective comparison of Stat6-IN-4 with other notable STAT6 inhibitors, supported by experimental data and detailed protocols for validation assays.
Comparative Analysis of STAT6 Inhibitors
The landscape of STAT6-targeted therapies includes both direct inhibitors that block its activity and proteolysis-targeting chimeras (PROTACs) that induce its degradation. This compound is a small molecule inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.34 μM[1][2]. The following table summarizes the quantitative data for this compound and other key STAT6 inhibitors, offering a comparative overview of their potency and mechanism of action.
| Compound | Type | Target | IC50 / DC50 | Reference(s) |
| This compound | Inhibitor | STAT6 | 0.34 μM (IC50) | [1][2] |
| AS1517499 | Inhibitor | STAT6 Phosphorylation | 21 nM (IC50) | [3][4][5][6][7] |
| IL-4-induced Th2 differentiation | 2.3 nM (IC50) | [3][4][7] | ||
| STAT6-IN-3 | Inhibitor | STAT6 SH2 Domain | 0.04 μM (IC50) | [8] |
| YM-341619 | Inhibitor | STAT6 | 0.70 nM (IC50) | [1] |
| IL-4-induced Th2 differentiation | 0.28 nM (IC50) | [1] | ||
| AS1810722 | Inhibitor | STAT6 | 1.9 nM (IC50) | [1] |
| STAT6-IN-5 | Inhibitor | STAT6 | 0.24 μM (IC50) | [1][2] |
| STAT6-IN-7 | Inhibitor | STAT6/pIL-4Rα binding | 0.28 μM (IC50) | [1] |
| AK-1690 | PROTAC Degrader | STAT6 | 1 nM (DC50) | [9][10][11][12][13] |
| KT-621 | PROTAC Degrader | STAT6 | Double-digit picomolar (DC50) | [14] |
| Stattic | Inhibitor | STAT3 (with some STAT6 activity) | 5.1 μM (IC50 for STAT3) | [15] |
| WP1066 | Inhibitor | JAK2/STAT3 (with some STAT5/ERK1/2 activity) | 2.3 μM (IC50 for JAK2) | [16][17][18][19] |
| C188-9 | Inhibitor | STAT3 | 4.7 nM (Kd) | [20][21] |
Key Experimental Protocols for Validation
To validate the inhibitory effect of this compound and compare its efficacy, a series of in vitro and cell-based assays are essential. Below are detailed methodologies for key experiments.
Western Blot for STAT6 Phosphorylation
This assay directly measures the inhibition of STAT6 activation by assessing its phosphorylation status at Tyr641 upon cytokine stimulation.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., A549, BEAS-2B, or primary human bronchial epithelial cells) in 6-well plates and culture overnight.
-
Pre-incubate cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with IL-4 (e.g., 20 ng/mL) or IL-13 for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total STAT6 or a housekeeping protein like GAPDH or β-actin.
-
STAT6 Reporter Gene Assay
This assay quantifies the transcriptional activity of STAT6, providing a functional readout of its inhibition.
Protocol:
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293T) stably or transiently transfected with a STAT6-responsive luciferase reporter construct and a STAT6 expression vector.
-
-
Cell Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with a dilution series of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with STAT6 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a defined period to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble STAT6 in the supernatant by Western blotting or ELISA.
-
The temperature at which 50% of the protein denatures (Tm) will be higher in the presence of a binding inhibitor compared to the vehicle control, indicating target engagement.
-
Visualizing Key Processes
To further elucidate the context of this compound's action, the following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription.
Caption: A generalized workflow for validating the inhibitory effect of a STAT6 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AK-1690 | STAT6 PROTAC | Probechem Biochemicals [probechem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medkoo.com [medkoo.com]
- 14. kymeratx.com [kymeratx.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. WP1066 | STAT | JAK | Apoptosis | TargetMol [targetmol.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
A Comparative Analysis of Stat6-IN-4 and Other Known STAT6 Inhibitors for Researchers
In the landscape of immunological and oncological research, the Signal Transducer and Activator of Transcription 6 (STAT6) protein has emerged as a critical therapeutic target. As a key mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, STAT6 plays a pivotal role in the differentiation of T-helper 2 (Th2) cells, which are central to the pathogenesis of allergic inflammation and certain cancers. The development of small molecule inhibitors targeting STAT6 is a burgeoning field, offering promising avenues for novel therapeutic interventions. This guide provides a comparative overview of Stat6-IN-4 against other well-characterized STAT6 inhibitors, namely AS1517499, AS1810722, and PM-43I, with a focus on their inhibitory potencies and the experimental methodologies used for their characterization.
Quantitative Comparison of STAT6 Inhibitors
The inhibitory efficacy of a compound is a primary determinant of its potential as a research tool or a therapeutic candidate. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the available IC50 values for this compound and its comparators. It is crucial to note that the assay methodologies employed for these determinations vary, which can influence the absolute IC50 values.
| Inhibitor | IC50 Value | Assay Type | Reference |
| This compound | 0.34 µM | Not Specified | [1] |
| AS1517499 | 21 nM | STAT6 Reporter Gene Assay | [2][3] |
| AS1810722 | 1.9 nM | Not Specified | [4] |
| PM-43I | ~1-2 µM (EC50) | STAT6 Phosphorylation Assay (Western Blot) in Beas-2B cells | [5] |
Note: A direct comparison of IC50 values should be made with caution due to the different experimental setups. For instance, a reporter gene assay measures the inhibition of STAT6-dependent gene transcription, while a phosphorylation assay directly measures the inhibition of STAT6 activation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the STAT6 signaling pathway and the experimental workflows used to assess their efficacy.
References
A Comparative Guide to STAT6 Inhibitors: Stat6-IN-4 versus AS1517499
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6): Stat6-IN-4 and AS1517499. While both compounds target a key node in the IL-4/IL-13 signaling pathway, the publicly available data on their respective efficacy and mechanisms of action differ significantly. This document aims to summarize the existing experimental data, provide detailed experimental protocols for the evaluation of STAT6 inhibitors, and visualize key biological and experimental workflows.
Introduction to STAT6 Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling cascades initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines are central to the development of T helper 2 (Th2) cell-mediated immune responses, which are implicated in the pathophysiology of various allergic and inflammatory diseases such as asthma, atopic dermatitis, and allergic rhinitis. Upon cytokine binding to their receptors, Janus kinases (JAKs) phosphorylate STAT6, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Inhibition of STAT6 activity is therefore a promising therapeutic strategy for these conditions.
Comparative Efficacy and Mechanism of Action
AS1517499 is a well-characterized and potent STAT6 inhibitor. In contrast, publicly available information on this compound is limited, with a single reported IC50 value.
AS1517499 is a potent and selective inhibitor of STAT6, with a reported IC50 value of 21 nM in a STAT6-dependent luciferase reporter assay. It also inhibits IL-4-induced Th2 cell differentiation with an IC50 of 2.3 nM. The primary mechanism of action for AS1517499 is the inhibition of STAT6 phosphorylation at the tyrosine 641 residue, which is a critical step for its activation. By preventing this phosphorylation, AS1517499 effectively blocks the downstream signaling cascade initiated by IL-4 and IL-13.
This compound is described as a STAT6 inhibitor with a reported IC50 of 0.34 µM (340 nM).[1][2] It is suggested for use in the research of inflammatory and allergic diseases.[1][2] The specific mechanism of inhibition (e.g., inhibition of phosphorylation, dimerization, or DNA binding) is not detailed in the currently available public literature. The compound is cited as "Example 78" in patent WO2024071439 A1.[3]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and AS1517499. The significant disparity in the amount of public data is a key takeaway.
| Parameter | This compound | AS1517499 | Reference(s) |
| IC50 (STAT6 Inhibition) | 0.34 µM (340 nM) | 21 nM (Reporter Assay) | [1][2] |
| IC50 (Th2 Differentiation) | Not Available | 2.3 nM (IL-4 induced) | |
| Mechanism of Action | Not Publicly Detailed | Inhibition of STAT6 Phosphorylation |
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the context and evaluation of these inhibitors, the following diagrams, generated using Graphviz (DOT language), illustrate the STAT6 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
Due to the limited public information on this compound, the following are detailed protocols for key experiments used to characterize STAT6 inhibitors, based on methodologies recurrently described for AS1517499. These protocols are broadly applicable for the evaluation of novel STAT6 inhibitors.
In Vitro: Inhibition of STAT6 Phosphorylation in Human Bronchial Smooth Muscle Cells (hBSMCs)
This protocol assesses the direct inhibitory effect of a compound on the phosphorylation of STAT6.
-
Cell Culture:
-
Culture primary hBSMCs in smooth muscle growth medium supplemented with 5% fetal bovine serum and growth factors at 37°C in a humidified 5% CO2 atmosphere.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the STAT6 inhibitor (e.g., this compound or AS1517499) or vehicle (e.g., 0.3% DMSO) for 30 minutes.
-
Stimulate the cells with recombinant human IL-13 (e.g., 100 ng/mL) for 1 hour.
-
-
Western Blotting:
-
Prepare cell lysates using SDS sample buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6, Tyr641) overnight at 4°C.
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.
-
In Vitro: Th2 Cell Differentiation Assay
This protocol evaluates the effect of a STAT6 inhibitor on the differentiation of naive T cells into Th2 cells.
-
Cell Isolation and Culture:
-
Isolate naive CD4+ T cells from mouse spleens.
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
-
Differentiation:
-
Culture the naive T cells in the presence of IL-2 and IL-4 to induce Th2 differentiation.
-
Concurrently, treat the cells with various concentrations of the STAT6 inhibitor or vehicle.
-
Culture for 5-7 days.
-
-
Analysis:
-
Re-stimulate the differentiated T cells.
-
Analyze the production of the hallmark Th2 cytokine, IL-4, in the culture supernatant by ELISA.
-
Alternatively, perform intracellular cytokine staining for IL-4 and analyze by flow cytometry.
-
In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol outlines a general approach to evaluate the efficacy of a STAT6 inhibitor in a mouse model of allergic asthma.
-
Sensitization and Challenge:
-
Sensitize BALB/c mice on Day 0 and Day 14 with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.
-
From Day 21 to Day 23, challenge the mice with aerosolized OVA.
-
-
Inhibitor Administration:
-
Administer the STAT6 inhibitor or vehicle (e.g., intraperitoneally or orally) at a specified dose and schedule, typically starting before the challenge phase.
-
-
Endpoint Analysis (24-72 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assess by measuring changes in airway resistance in response to increasing doses of methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils) via differential cell counts and cytokine levels (e.g., IL-13) by ELISA.
-
Lung Histology: Perfuse and fix the lungs, followed by staining (e.g., H&E for inflammation, PAS for mucus) to assess pathological changes.
-
Western Blot of Lung Tissue: Analyze lung tissue homogenates for STAT6 phosphorylation and downstream targets like RhoA.
-
Conclusion
AS1517499 is a well-documented, potent inhibitor of STAT6 phosphorylation with substantial in vitro and in vivo data supporting its efficacy. It serves as a valuable tool for studying STAT6-mediated biology and as a benchmark for the development of new STAT6 inhibitors.
This compound is a more recently disclosed compound with limited publicly available information. While its reported IC50 suggests it is a STAT6 inhibitor of interest, further studies are required to elucidate its precise mechanism of action and to establish its efficacy in a broader range of cellular and animal models. Researchers and drug development professionals should consider the current lack of comprehensive data when evaluating this compound as a tool or potential therapeutic. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel STAT6 inhibitors.
References
Specificity Analysis of STAT6 Inhibitor AS1517499 Against Other STAT Proteins
A Comparative Guide for Researchers
Initial searches for the compound "Stat6-IN-4" did not yield publicly available data. Therefore, this guide provides a comprehensive specificity analysis of a well-characterized and potent STAT6 inhibitor, AS1517499 , as a representative example for researchers, scientists, and drug development professionals.
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor involved in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] These cytokines are central to the development of T helper 2 (Th2) cell-mediated immune responses, which are implicated in various allergic and inflammatory conditions.[3][4][5] Consequently, specific inhibitors of STAT6, such as AS1517499, are valuable tools for both basic research and potential therapeutic development.[5]
Quantitative Specificity Profile of AS1517499
AS1517499 has been identified as a potent inhibitor of STAT6 phosphorylation.[2][6][7] The primary measure of its activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Target | IC50 (in vitro) | Cell-Based IC50 | Notes |
| STAT6 | 21 nM | 2.3 nM | Inhibition of STAT6 phosphorylation.[6][8][9] |
| Th1 Differentiation | No influence | Not applicable | Does not affect IL-12-induced Th1 differentiation.[6][8] |
Signaling Pathway and Inhibition Point
The canonical JAK-STAT signaling cascade is initiated by cytokine binding to their specific receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][2] AS1517499 exerts its effect by inhibiting the tyrosine phosphorylation of STAT6.[10]
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AS1517499 | STAT6 phosphorylation inhibitor | TargetMol [targetmol.com]
- 8. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. atsjournals.org [atsjournals.org]
A Researcher's Guide to Confirming STAT6 Target Engagement of Stat6-IN-4 in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in preclinical validation. This guide provides a comprehensive comparison of key experimental methods to confirm the cellular target engagement of Stat6-IN-4, a known STAT6 inhibitor. We will explore direct and indirect methods, comparing the utility of this compound with alternative approaches such as the well-characterized inhibitor AS1517499 and STAT6-specific siRNA.
The Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and IL-13, which are central to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in various allergic diseases and some cancers, making it an attractive therapeutic target. This compound has been identified as an inhibitor of STAT6 with an IC50 of 0.34 μM.[1] This guide will detail the experimental approaches to verify its mechanism of action in a cellular context.
The STAT6 Signaling Pathway: A Target for Inhibition
The binding of IL-4 or IL-13 to their receptors on the cell surface activates Janus kinases (JAKs), which in turn phosphorylate STAT6. This phosphorylation event is crucial for the dimerization of STAT6 and its subsequent translocation to the nucleus. Once in the nucleus, STAT6 binds to specific DNA sequences to regulate the expression of target genes involved in immune responses.[2] Small molecule inhibitors like this compound aim to disrupt this cascade.
Direct Assessment of Target Engagement
Cellular Thermal Shift Assay (CETSA)
Experimental Workflow:
Expected Outcome: In the presence of this compound, a greater amount of soluble STAT6 protein would be detected at higher temperatures compared to the vehicle-treated control, indicating stabilization upon binding.
Indirect Assessment of Target Engagement: Functional Assays
Functional assays measure the downstream consequences of STAT6 inhibition. These methods provide robust, quantitative data on the efficacy of an inhibitor.
Western Blot for STAT6 Phosphorylation
A primary mechanism of STAT6 activation is phosphorylation. A successful inhibitor should block this event.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human bronchial smooth muscle cells or a relevant cell line) and serum-starve overnight. Pre-treat with this compound, AS1517499, or vehicle control for 1 hour.
-
Stimulation: Stimulate cells with IL-4 or IL-13 (e.g., 100 ng/mL) for 15-60 minutes to induce STAT6 phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6. Subsequently, use HRP-conjugated secondary antibodies for detection.
Comparative Performance:
| Method | Target | Cell Type | Result |
| AS1517499 | p-STAT6 | Human Bronchial Smooth Muscle Cells | Markedly inhibited IL-13 induced STAT6 phosphorylation.[3] |
| STAT6 siRNA | Total STAT6 | Human Colorectal (HT-29) & Breast (ZR-75-1) Cancer Cells | Significant reduction in total STAT6 protein levels.[4] |
No direct published data was found for this compound in a Western Blot assay.
Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT6. A cell line is engineered to express a luciferase reporter gene under the control of a STAT6-responsive promoter.
Experimental Protocol:
-
Cell Line: Use a stable cell line expressing a STAT6-responsive luciferase reporter construct.
-
Treatment: Seed the cells and pre-incubate with various concentrations of this compound, AS1517499, or a vehicle control.
-
Stimulation: Activate the STAT6 pathway with IL-4.
-
Lysis and Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer.
Comparative Performance:
| Method | IC50 | Assay System |
| This compound | 0.34 µM | Not specified in available data.[1] |
| AS1517499 | 21 nM | STAT6 reporter assay in cells with an IL-4-responsive luciferase reporter plasmid.[5][6] |
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR directly assesses the binding of STAT6 to the promoter regions of its target genes. An effective inhibitor should prevent this interaction.
Experimental Protocol:
-
Cell Treatment and Crosslinking: Treat cells with the inhibitor or vehicle, followed by IL-4 stimulation. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitation: Immunoprecipitate the STAT6-DNA complexes using a STAT6-specific antibody.
-
DNA Purification and qPCR: Reverse the crosslinks, purify the DNA, and perform qPCR using primers specific for the promoter regions of known STAT6 target genes (e.g., SOCS1, CD23).
Comparative Performance:
| Method | Target Gene Promoter | Cell Type | Expected Result with Inhibitor |
| This compound | Not available | Not available | Not available in published data |
| AS1517499 | Not available | Not available | Not available in published data |
| STAT6 Knockdown | ALOX15, ALOX12, CYP2E1 | HepG2, JHH7 | Reduced STAT6 binding to promoter regions.[7] |
Quantitative PCR (qPCR) for Target Gene Expression
This method measures the downstream effect of STAT6 inhibition on the mRNA levels of its target genes.
Experimental Protocol:
-
Cell Treatment and Stimulation: Treat cells with the inhibitor, vehicle, or siRNA as described previously, followed by stimulation with IL-4.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA.
-
qPCR: Perform qPCR using primers for STAT6 target genes (e.g., SOCS1, CD23) and a housekeeping gene for normalization.
Comparative Performance:
| Method | Target Gene(s) | Cell Type | Result |
| AS1517499 | GATA3 | Mouse Lung Tissue | Decreased GATA3 expression.[8] |
| STAT6 siRNA | Eotaxin (CCL11) | Dermal Fibroblasts | Inhibited eotaxin production in response to IL-4/TNF-α.[9] |
No direct published data was found for this compound in a qPCR assay for target gene expression.
Comparison of a Small Molecule Inhibitor with Genetic Knockdown
Conclusion
Confirming the target engagement of a small molecule inhibitor like this compound requires a multi-faceted approach. Direct evidence of binding can be robustly demonstrated using a Cellular Thermal Shift Assay. The functional consequences of this binding can then be quantitatively assessed through a series of well-established cellular assays. By measuring the inhibition of STAT6 phosphorylation via Western Blot, a reduction in transcriptional activity with a luciferase reporter assay, decreased DNA binding through ChIP-qPCR, and the downregulation of target gene expression using qPCR, researchers can build a comprehensive profile of this compound's on-target activity. Comparing these results with data from alternative inhibitors like AS1517499 and genetic knockdown approaches such as siRNA provides a thorough validation of the inhibitor's mechanism of action and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]
- 4. STAT6 knockdown using multiple siRNA sequences inhibits proliferation and induces apoptosis of human colorectal and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Whole-gene CRISPR/cas9 library screen revealed targeting STAT6 increased the sensitivity of liver cancer to celecoxib via inhibiting arachidonic acid shunting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene silencing of STAT6 with siRNA ameliorates contact hypersensitivity and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of STAT6 Inhibition: A Comparative Guide to Pharmacological and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for studying the function of Signal Transducer and Activator of Transcription 6 (STAT6): pharmacological inhibition, with a focus on potent inhibitors like Stat6-IN-4, and genetic knockout models. Understanding the nuances, advantages, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in immunology, oncology, and allergy research.
Introduction to STAT6 and its Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] Upon cytokine binding to their receptors, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes.[1] This pathway is central to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in various allergic diseases, such as asthma, as well as in some cancers.[2]
Targeting STAT6 provides a powerful tool to dissect its roles in health and disease. This can be achieved through:
-
Pharmacological Inhibition: Utilizing small molecule inhibitors that block STAT6 activity. This compound is a known STAT6 inhibitor with an IC50 of 0.34 μM.[3] Another well-characterized inhibitor, AS1517499, has been used extensively in comparative studies.[4][5] These inhibitors typically work by preventing the phosphorylation of STAT6, a critical step for its activation.[2]
-
Genetic Models: Employing knockout (KO) animals, most commonly mice, where the Stat6 gene has been permanently deleted. This results in a complete and systemic absence of the STAT6 protein.[2]
This guide will cross-validate the results obtained from these two approaches, providing a framework for selecting the most appropriate model and for interpreting the comparative data.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize quantitative data comparing the effects of STAT6 inhibitors with those of STAT6 knockout models across various biological contexts.
Table 1: Effects on T-helper 2 (Th2) Cell Differentiation and Function
| Parameter | Pharmacological Inhibition (AS1517499) | Genetic Model (STAT6-/- mice) | Reference |
| Th2 Differentiation | Inhibition of IL-4-driven Th2 differentiation from naive CD4+ T cells. | Complete abrogation of Th2 differentiation in response to IL-4. | [6][7] |
| GATA3 Expression | Reduction in IL-4-induced GATA3 expression. | Absence of GATA3 induction by IL-4. | [8] |
| IL-4 Production | Decreased IL-4 production by differentiating T cells. | T lymphocytes fail to produce IL-4 upon Th2 polarizing conditions. | [6] |
| Treg Stability | Enhanced stability and suppressive function of induced regulatory T cells (iTregs). | iTregs from STAT6-/- mice show enhanced stability and suppressive function. | [4] |
Table 2: In Vivo Effects in Disease Models
| Disease Model | Pharmacological Inhibition (AS1517499) | Genetic Model (STAT6-/- mice) | Reference |
| Allergic Asthma (OVA-induced) | Reduced airway hyperresponsiveness, eosinophilia, and mucus production. | Significantly reduced lung eosinophilia, peribronchial inflammation, and mucus-producing cells. | [9][10] |
| Inflammatory Bowel Disease (DSS-induced colitis) | Amelioration of disease severity, reduced weight loss, and decreased inflammatory markers. | Not explicitly detailed in the provided search results, but consistent with anti-inflammatory effects. | [4] |
| Zymosan-induced Peritonitis | Delayed resolution of acute inflammation, enhanced pro-inflammatory cytokine secretion. | Enhanced zymosan-induced pro-inflammatory cytokine production. | [1][5] |
| Liver Cancer (in combination with Celecoxib) | Synergistic effect with celecoxib (B62257) in inhibiting tumor growth by blocking arachidonic acid shunting. | Knockdown of STAT6 significantly enhanced celecoxib sensitivity in vitro and in vivo. | [11] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Figure 1: STAT6 signaling pathway and points of pharmacological intervention.
Figure 2: Experimental workflow for cross-validating pharmacological and genetic STAT6 inhibition.
Experimental Protocols
STAT6 Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of STAT6 in response to stimuli and the inhibitory effect of compounds.
Materials:
-
HEK293 or other suitable cells stably expressing a STAT6-responsive luciferase reporter construct.[12][13]
-
Cell culture medium and supplements.
-
Recombinant human or mouse IL-4.[12]
-
This compound or other STAT6 inhibitors.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[12]
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Seed the STAT6 reporter cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well) and incubate for 24 hours.[13]
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.[13]
-
Stimulate the cells with an optimal concentration of IL-4 (e.g., 10 ng/mL) for 6 hours.[14] Include unstimulated and cell-free control wells.
-
Add the luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes with gentle agitation.[13]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the IL-4 stimulated control.
In Vivo STAT6 Inhibition in a Mouse Model of Allergic Asthma
This protocol describes the use of a STAT6 inhibitor to assess its therapeutic potential in a preclinical model of asthma.
Materials:
-
BALB/c mice.
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (Alum).
-
This compound or AS1517499.
-
Vehicle for inhibitor administration.
-
Aerosol delivery system.
-
Equipment for measuring airway hyperresponsiveness (AHR).
Protocol:
-
Sensitization: On days 0 and 5, sensitize mice by intraperitoneal injection of OVA emulsified in alum.[15]
-
Challenge: On days 12, 16, and 20, challenge the mice with aerosolized OVA for 30 minutes.[15]
-
Treatment: Administer the STAT6 inhibitor (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 1 hour before each OVA challenge.[15]
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Measure AHR in response to increasing doses of methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) for differential cell counts (eosinophils, neutrophils, etc.).
-
Harvest lung tissue for histological analysis (inflammation and mucus production) and gene expression analysis (e.g., qPCR for Th2 cytokines).
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for STAT6
This protocol allows for the genome-wide identification of STAT6 binding sites.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or other relevant cell types.
-
Recombinant mouse IL-4.
-
Formaldehyde (B43269) and glycine (B1666218) for cross-linking and quenching.
-
Lysis and sonication buffers.
-
Anti-STAT6 antibody suitable for ChIP.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer and proteinase K.
-
DNA purification kit.
-
Reagents and equipment for next-generation sequencing library preparation.
Protocol:
-
Culture BMDMs and stimulate with IL-4 (e.g., 20 ng/mL) for a specified time (e.g., 1 hour).[16]
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench with glycine.[17]
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-STAT6 antibody overnight at 4°C.[17]
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify STAT6 binding peaks throughout the genome.
Conclusion
Both pharmacological inhibitors and genetic knockout models are indispensable tools for elucidating the multifaceted roles of STAT6. Pharmacological inhibitors like this compound and AS1517499 offer the advantage of temporal control over STAT6 inhibition, which is crucial for studying dynamic processes and for preclinical therapeutic assessment. Genetic models, such as STAT6 knockout mice, provide a "clean" system with complete and systemic ablation of the protein, which is ideal for dissecting the fundamental and developmental roles of STAT6.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stat6 is necessary and sufficient for IL-4's role in Th2 differentiation and cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stat6 is required for mediating responses to IL-4 and for development of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ectopic expression of activated Stat6 induces the expression of Th2-specific cytokines and transcription factors in developing Th1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Whole-gene CRISPR/cas9 library screen revealed targeting STAT6 increased the sensitivity of liver cancer to celecoxib via inhibiting arachidonic acid shunting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. GEO Accession viewer [ncbi.nlm.nih.gov]
- 17. ChIP-seq [protocols.io]
Navigating the Landscape of STAT6 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical component of the IL-4 and IL-13 signaling pathways, which are central to the development of Th2-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in a variety of inflammatory and allergic diseases, including asthma, atopic dermatitis, and certain cancers, making it a compelling target for therapeutic intervention. This guide provides an overview of STAT6 inhibition, with a focus on the available data for the research compound Stat6-IN-4 and a comparative look at other publicly disclosed STAT6 inhibitors.
A Note on this compound Data Reproducibility: As of late 2025, a comprehensive search of peer-reviewed scientific literature did not yield published studies presenting reproducible experimental data for this compound. Information regarding this compound is primarily available through commercial vendors and patent filings[1]. Consequently, a direct comparison of this compound's performance with other agents based on published, peer-reviewed data is not feasible at this time. This guide will therefore focus on the known characteristics of this compound and provide a comparative overview of alternative STAT6 inhibitors for which public data is available.
The STAT6 Signaling Pathway
The activation of STAT6 is a multi-step process initiated by the binding of cytokines, primarily IL-4 and IL-13, to their respective cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate a specific tyrosine residue (Tyr641) on the STAT6 protein. Phosphorylated STAT6 molecules then form homodimers, translocate to the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes. These genes are involved in processes such as T-helper type 2 (Th2) cell differentiation, B-cell proliferation, and immunoglobulin class switching.
Figure 1. The STAT6 signaling pathway initiated by IL-4/IL-13.
Comparison of STAT6 Inhibitors
While published, reproducible data for this compound is currently unavailable, the landscape of STAT6 inhibition includes several other compounds at various stages of research and development. This table summarizes the publicly available information on this compound and a selection of these alternatives.
| Inhibitor | Type | Target | Publicly Available Data | Key Findings |
| This compound | Small Molecule | STAT6 | Vendor data | IC50 of 0.34 µM[1]. |
| AS1517499 | Small Molecule | STAT6 Phosphorylation | Preclinical studies | Potent inhibitor of STAT6 phosphorylation (IC50 = 21 nM); inhibits IL-4-induced Th2 differentiation[2][3]. |
| REX-8756 | Small Molecule (Reversible) | STAT6 SH2 Domain | Preclinical (Press Release) | Demonstrates potent, selective, and reversible inhibition of STAT6; efficacy comparable to biologics in preclinical asthma models[2][3]. |
| DeepCure Candidate | Small Molecule | STAT6 | Preclinical (Press Release) | Potent, selective, and orally bioavailable STAT6 inhibitors that do not degrade the protein[4]. |
| Gilead/LEO Pharma Candidate | Small Molecule / PROTAC | STAT6 | Preclinical (Press Release) | Development of oral small molecule inhibitors and targeted protein degraders of STAT6[5]. |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of STAT6 inhibitors. These are provided as examples of common methodologies in the field, as specific, published protocols for this compound are not available.
STAT6 Phosphorylation Assay (Western Blot)
This assay directly measures the ability of an inhibitor to block the IL-4 or IL-13-induced phosphorylation of STAT6.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., A549, HeLa) to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-incubate the cells with the STAT6 inhibitor (e.g., this compound) at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT6 to ensure equal protein loading.
Figure 2. Workflow for a STAT6 Phosphorylation Western Blot Assay.
STAT6 Reporter Gene Assay
This assay measures the transcriptional activity of STAT6, providing a functional readout of pathway inhibition.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a STAT6-responsive luciferase reporter plasmid and a constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, pre-incubate the transfected cells with the STAT6 inhibitor at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the STAT6-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the IL-4-stimulated control.
Conclusion
Direct, peer-reviewed, and reproducible data on the performance of this compound is currently lacking in the public domain. However, the broader field of STAT6 inhibition is active, with several promising candidates like REX-8756 and others from DeepCure and the Gilead/LEO Pharma collaboration showing potential in preclinical models. These newer agents are being developed with a focus on oral bioavailability and high selectivity to offer advantages over existing biologic therapies. For researchers considering the use of this compound, it is recommended to perform rigorous in-house validation and to consider the publicly available data on alternative inhibitors for comparative context. The experimental protocols outlined in this guide provide a starting point for the functional assessment of any STAT6 inhibitor.
References
- 1. tgrbiosciences.com [tgrbiosciences.com]
- 2. STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice [mdpi.com]
- 4. STAT6 antibody (51073-1-AP) | Proteintech [ptglab.com]
- 5. promega.com [promega.com]
Comparative Analysis of STAT6 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of STAT6 inhibitors, focusing on their dose-response profiles in various cell lines. The information is presented to aid in the selection of appropriate compounds for preclinical research.
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and IL-13. These cytokines are central to the development of T helper 2 (Th2) cell-mediated immune responses, which are implicated in allergic diseases like asthma and certain types of cancer.[1][2] Inhibition of the STAT6 pathway is therefore a promising therapeutic strategy. This guide compares several small molecule STAT6 inhibitors: Stat6-IN-1, Stat6-IN-3, AS1517499, and PM-43I.
Dose-Response Comparison of STAT6 Inhibitors
The following table summarizes the available dose-response data for various STAT6 inhibitors across different experimental systems. It is important to note that the inhibitory concentrations are influenced by the assay type and cell line used.
| Inhibitor | Target/Assay | Cell Line / System | IC50 / EC50 | Reference(s) |
| Stat6-IN-1 | STAT6 SH2 Domain Binding | Biochemical Assay | 0.028 µM | [3] |
| Stat6-IN-3 | STAT6 SH2 Domain Binding | Biochemical Assay | 0.04 µM | [4] |
| STAT6 Phosphorylation | Beas-2B, MDA-MB-468 | Inhibits at 0-5 µM | [4] | |
| AS1517499 | STAT6 Phosphorylation | Cell-free | 21 nM | [5][6] |
| IL-4-induced Th2 Differentiation | Mouse Spleen T-cells | 2.3 nM | [2][5] | |
| IL-13-induced STAT6 Phosphorylation | Human Bronchial Smooth Muscle Cells (hBSMCs) | Inhibition at 100 nM | [5][6] | |
| Clonogenic Potential | Primary Prostate Cancer Cells | Inhibition at 300 nM | [6] | |
| PM-43I | STAT6 Phosphorylation | Beas-2B | EC50: 1-2 µM | [7] |
| Recombinant STAT6 Binding | Biochemical Assay | 1.8 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are protocols for key assays used in the characterization of STAT6 inhibitors.
Western Blot for STAT6 Phosphorylation
This assay directly measures the inhibition of STAT6 phosphorylation in response to cytokine stimulation.
Materials:
-
Cell line of interest (e.g., Beas-2B, MDA-MB-468)
-
Cell culture medium and supplements
-
Recombinant human/mouse IL-4 or IL-13
-
STAT6 inhibitor (e.g., AS1517499)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-24 hours prior to treatment.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the STAT6 inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Cytokine Stimulation: Add IL-4 or IL-13 to the desired final concentration and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-STAT6 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT6 as a loading control.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-STAT6 signal to the total STAT6 signal.
STAT6 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT6.
Materials:
-
HEK293 or other suitable cell line stably expressing a STAT6-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
Recombinant human IL-4 or IL-13.
-
STAT6 inhibitor.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Inhibitor Treatment: Treat cells with a serial dilution of the STAT6 inhibitor for 1 hour.
-
Cytokine Stimulation: Add IL-4 or IL-13 at a concentration that induces a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
STAT6 inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the STAT6 inhibitor.
-
Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
STAT6 Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway activated by IL-4 and IL-13.
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and gene expression.
Experimental Workflow for Dose-Response Analysis
The diagram below outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of a STAT6 inhibitor.
Caption: General experimental workflow for determining the IC50 of a STAT6 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for STAT6 Inhibition: A Comparative Guide to Stat6-IN-4 and STAT6 siRNA
For researchers, scientists, and drug development professionals navigating the complexities of STAT6-targeted therapeutic strategies, this guide offers an objective comparison between the small molecule inhibitor Stat6-IN-4 and the gene-silencing tool, STAT6 siRNA. This analysis is supported by experimental data from various studies to aid in the selection of the most suitable method for your research needs.
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the development of T-helper type 2 (Th2) cell-mediated immune responses. The dysregulation of the STAT6 pathway is implicated in a range of pathologies, including allergic diseases like asthma, and certain types of cancer. This has made STAT6 a compelling target for therapeutic intervention.
This guide delves into two prominent methods for inhibiting STAT6 activity: the pharmacological approach using the small molecule inhibitor this compound, and the genetic approach of RNA interference (RNAi) using small interfering RNA (siRNA).
Mechanisms of Action: A Tale of Two Strategies
This compound is a chemical inhibitor that directly interferes with the STAT6 protein's function. While the precise mechanism of this compound is not extensively detailed in publicly available literature, small molecule inhibitors of STAT6, such as AS1517499, typically function by preventing the phosphorylation of STAT6 or by blocking its DNA binding domain. This inhibition is rapid and reversible.
In contrast, STAT6 siRNA employs a gene silencing mechanism. siRNAs are short, double-stranded RNA molecules that, when introduced into a cell, guide the RNA-induced silencing complex (RISC) to the STAT6 messenger RNA (mRNA). This leads to the cleavage and subsequent degradation of the STAT6 mRNA, thereby preventing the synthesis of the STAT6 protein. This results in a potent and sustained, though transient, knockdown of STAT6 expression.
At a Glance: Performance Comparison
The following tables summarize the performance of a representative STAT6 small molecule inhibitor (AS1517499, as a proxy for this compound) and STAT6 siRNA based on data from multiple independent studies. It is important to note that these data are not from direct head-to-head comparisons within a single study and experimental conditions may vary.
Table 1: In Vitro Efficacy
| Method | Parameter | Value | Cell Type/Assay |
| STAT6 Inhibitor (AS1517499) | IC50 (STAT6 Inhibition) | 21 nM | Cell-based reporter assay |
| IC50 (IL-4-induced Th2 differentiation) | 2.3 nM | Mouse spleen T cells | |
| STAT6 siRNA | mRNA Knockdown | >50% | HT-29 human colon adenocarcinoma cells[1] |
| Protein Knockdown | ~60-80% | HT-29 and ZR-75-1 cells[1] | |
| IC50 (mRNA inhibition) | 134 ± 53 pM (most potent siRNA) | Lung epithelial cells[2] |
Table 2: In Vivo Effects in Allergic Airway Disease Models (Mice)
| Method | Model | Key Finding | Quantitative Data |
| STAT6 Inhibitor (AS1517499) | Ovalbumin-induced asthma | Inhibition of airway hyperresponsiveness and RhoA up-regulation. | 10 mg/kg intraperitoneal injection almost completely inhibited effects. |
| STAT6 siRNA | Ovalbumin-induced asthma | Reduced airway eosinophilia, peribronchial inflammation, and mucus production. | Significantly reduced compared to control siRNA-treated mice.[3] |
Visualizing the Approaches
To further elucidate the mechanisms and workflows, the following diagrams are provided.
References
- 1. STAT6 knockdown using multiple siRNA sequences inhibits proliferation and induces apoptosis of human colorectal and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA interference of STAT6 rapidly attenuates ongoing interleukin-13-mediated events in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small interfering RNA against transcription factor STAT6 inhibits allergic airway inflammation and hyperreactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Stat6-IN-4
Disclaimer: A specific Safety Data Sheet (SDS) for Stat6-IN-4 could not be located in the public domain. The following information is based on general laboratory safety principles and data for similar chemical compounds. It is imperative to obtain the official SDS from your supplier for detailed and specific safety and disposal instructions before handling this substance. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance tailored to your location and facilities.
This compound is an inhibitor of the STAT6 protein, utilized in research related to inflammatory and allergic diseases.[1][2] Proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Chemical and Physical Properties
While a comprehensive official data sheet is not available, the following information has been compiled from supplier data.
| Property | Data | Source |
| Product Name | This compound | [1][2] |
| Function | STAT6 inhibitor | [1][2] |
| IC₅₀ | 0.34 μM | [1][2] |
| Recommended Storage | Stock Solution: -80°C (6 months), -20°C (1 month) | [1] |
Logical Workflow for Safe Chemical Disposal
The following diagram outlines the essential decision-making process for the safe disposal of any laboratory chemical, including this compound. This workflow should be followed to ensure compliance and safety.
General Disposal Procedures for Chemical Waste
The following are general best-practice guidelines. The specific procedures in the this compound SDS and your institution's EHS protocols supersede this information.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Identification and Segregation:
-
Do not mix waste streams. Unless explicitly permitted by your EHS office, different chemical wastes should not be mixed.
-
This compound waste should be considered hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, empty vials) from liquid waste (e.g., unused solutions, solvents).
3. Liquid Waste Disposal:
-
Never pour this compound down the sink. [3] This compound may be harmful to aquatic life.
-
Collect all liquid waste containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used (e.g., DMSO, saline, corn oil).[1]
4. Solid Waste Disposal:
-
Collect all materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.
-
Ensure the container is sealed to prevent leakage or aerosolization.
5. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and any solvents present. List all constituents by percentage.
-
Indicate the primary hazards (e.g., "Toxic," "Skin Sensitizer"). A generic safety data sheet for a similar chemical product indicates the possibility of skin sensitization.
6. Storage of Waste:
-
Store waste containers in a designated, secondary containment area that is secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
7. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department. Only trained personnel should handle the final removal and disposal of chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
